molecular formula C11H19NO B15364156 4-Hexyl-2,5-dimethyloxazole CAS No. 20662-86-6

4-Hexyl-2,5-dimethyloxazole

Cat. No.: B15364156
CAS No.: 20662-86-6
M. Wt: 181.27 g/mol
InChI Key: HMYAUWMKFPILNN-UHFFFAOYSA-N
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Description

4-Hexyl-2,5-dimethyloxazole is a heterocyclic organic compound with the molecular formula C11H19NO. It belongs to the class of oxazoles, which are five-membered aromatic rings containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hexyl-2,5-dimethyloxazole can be synthesized through several methods, including the cyclization of 4-hexyl-2,5-dimethyl-1,3-oxazolidine-2,5-dione. The reaction typically involves heating the starting materials in the presence of a strong acid catalyst, such as sulfuric acid, under controlled conditions to promote the formation of the oxazole ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Hexyl-2,5-dimethyloxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

4-Hexyl-2,5-dimethyloxazole has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

  • Biology: The compound can be used as a probe or inhibitor in biochemical studies to investigate enzyme activities and metabolic pathways.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological targets.

  • Industry: It can be utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-Hexyl-2,5-dimethyloxazole exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

4-Hexyl-2,5-dimethyloxazole is similar to other oxazole derivatives, such as 2,5-dimethyloxazole and 4-alkyloxazoles. The presence of the hexyl group enhances its lipophilicity, making it more suitable for certain industrial and biological applications compared to its analogs.

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Properties

CAS No.

20662-86-6

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

4-hexyl-2,5-dimethyl-1,3-oxazole

InChI

InChI=1S/C11H19NO/c1-4-5-6-7-8-11-9(2)13-10(3)12-11/h4-8H2,1-3H3

InChI Key

HMYAUWMKFPILNN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(OC(=N1)C)C

Origin of Product

United States

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